N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide
Description
N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chloropyridine moiety, a methylbenzoyl group, and a piperazine ring, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-14-2-4-15(5-3-14)18(25)23-8-10-24(11-9-23)19(26)22-13-17-7-6-16(20)12-21-17/h2-7,12H,8-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLGQQMMYPDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NCC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of 2-methylpyridine to produce 5-chloropyridine-2-methyl.
Benzoylation: The next step is the benzoylation of piperazine with 4-methylbenzoyl chloride to form 4-(4-methylbenzoyl)piperazine.
Coupling Reaction: Finally, the chloropyridine intermediate is coupled with the benzoylated piperazine under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce corresponding ketones or alcohols.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is employed in studies investigating cellular signaling pathways and receptor interactions.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyridin-2-yl)methyl]-4-(4-fluorobenzoyl)piperazine-1-carboxamide
- N-[(5-chloropyridin-2-yl)methyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide
- N-[(5-chloropyridin-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-[(5-chloropyridin-2-yl)methyl]-4-(4-methylbenzoyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. The presence of the methyl group on the benzoyl moiety can also affect its pharmacokinetic properties, such as solubility and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
